molecular formula C27H22BrN3O B11562391 4-bromo-N-phenyl-N-[(2Z)-2-(phenylamino)-2-(phenylimino)ethyl]benzamide

4-bromo-N-phenyl-N-[(2Z)-2-(phenylamino)-2-(phenylimino)ethyl]benzamide

Cat. No.: B11562391
M. Wt: 484.4 g/mol
InChI Key: UAROUGACDMIZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a phenyl group, and a carbamimidoyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine atom is usually achieved through bromination reactions, while the carbamimidoyl group is introduced via carbamimidoylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carbamimidoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methyl-N-phenylbenzamide
  • 4-Bromo-3-methyl-N-phenylbenzamide
  • 4-Bromo-N-phenylbenzamide

Uniqueness

Compared to similar compounds, 4-BROMO-N-{[(Z)-N,N’-DIPHENYLCARBAMIMIDOYL]METHYL}-N-PHENYLBENZAMIDE stands out due to its complex structure and the presence of the carbamimidoyl group

Properties

Molecular Formula

C27H22BrN3O

Molecular Weight

484.4 g/mol

IUPAC Name

N-(2-anilino-2-phenyliminoethyl)-4-bromo-N-phenylbenzamide

InChI

InChI=1S/C27H22BrN3O/c28-22-18-16-21(17-19-22)27(32)31(25-14-8-3-9-15-25)20-26(29-23-10-4-1-5-11-23)30-24-12-6-2-7-13-24/h1-19H,20H2,(H,29,30)

InChI Key

UAROUGACDMIZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.